2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride

CAS No.:

Cat. No.: VC18013075

Molecular Formula: C12H20Cl2N2

Molecular Weight: 263.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20Cl2N2 |

|---|---|

| Molecular Weight | 263.20 g/mol |

| IUPAC Name | 2-methyl-1-(3-methylphenyl)piperazine;dihydrochloride |

| Standard InChI | InChI=1S/C12H18N2.2ClH/c1-10-4-3-5-12(8-10)14-7-6-13-9-11(14)2;;/h3-5,8,11,13H,6-7,9H2,1-2H3;2*1H |

| Standard InChI Key | NWMZNSTYMWOIRE-UHFFFAOYSA-N |

| Canonical SMILES | CC1CNCCN1C2=CC=CC(=C2)C.Cl.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

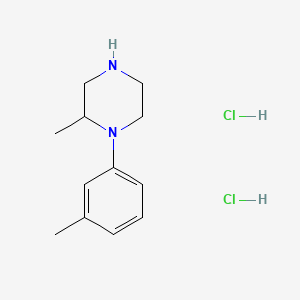

The compound’s structure consists of:

-

Piperazine backbone: A six-membered ring with two nitrogen atoms at positions 1 and 4.

-

3-Methylphenyl substituent: Attached to the piperazine’s nitrogen at position 1.

-

Methyl group: At position 2 of the piperazine ring.

-

Dihydrochloride counterions: Neutralizing the basic nitrogen atoms.

The molecular formula is C₁₁H₁₈Cl₂N₂, with a molecular weight of 263.21 g/mol . Figure 1 compares its 2D structure to related compounds like 1-(3-methylphenyl)piperazine .

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols are proprietary, general methods for analogous piperazines involve:

-

N-alkylation: Reacting piperazine with 3-methylbenzyl halides.

-

Methylation: Introducing the C2 methyl group via reductive amination or Grignard reactions.

-

Salt formation: Treating the free base with hydrochloric acid to yield the dihydrochloride .

Industrial Production

Sigma-Aldrich offers the compound under catalog number ENAH98EFE292, indicating small-scale synthesis for research use . No large-scale manufacturing data is publicly available.

Physical and Chemical Properties

Table 1 summarizes key physicochemical data:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 263.21 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Likely soluble in water | |

| Density | Not reported | – |

Comparatively, 1-(3-methylphenyl)piperazine dihydrochloride (CAS 13078-13-2) has a molecular weight of 249.18 g/mol and melts at 195–202°C , highlighting how the additional methyl group in the title compound increases molecular weight but complicates crystallization .

Pharmacological Profile

Receptor Interactions

Piperazines commonly target serotonin and dopamine receptors. While specific data for this compound is lacking, structural analogs exhibit:

Metabolic Stability

The methyl groups may enhance metabolic stability compared to non-methylated piperazines, as evidenced by increased half-lives in related compounds .

Applications and Uses

Research Applications

-

Neuroscience: Tool compound for studying monoamine transporters.

-

Medicinal Chemistry: Lead structure for CNS drug development.

Industrial Relevance

No commercial pharmaceutical products currently utilize this compound, though its structural features align with investigational antipsychotics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume